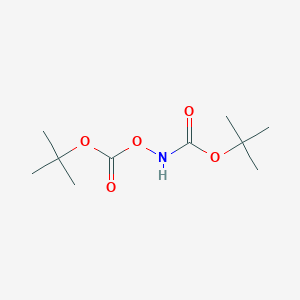

tert-Butyl (tert-butoxycarbonyl)oxycarbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl [(2-methylpropan-2-yl)oxycarbonylamino] carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-9(2,3)14-7(12)11-16-8(13)15-10(4,5)6/h1-6H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOSGCWATIJZHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20234067 | |

| Record name | tert-Butyl (((1,1-dimethylethoxy)carbonyl)oxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85006-25-3 | |

| Record name | N,O-Bis(tert-butoxycarbonyl)hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85006-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (((1,1-dimethylethoxy)carbonyl)oxy)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085006253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl (((1,1-dimethylethoxy)carbonyl)oxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl [[(1,1-dimethylethoxy)carbonyl]oxy]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL (((1,1-DIMETHYLETHOXY)CARBONYL)OXY)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX6G035C2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl (tert-butoxycarbonyl)oxycarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-Butyl (tert-butoxycarbonyl)oxycarbamate, a key intermediate in organic synthesis. Also known as N,O-Bis(tert-butoxycarbonyl)hydroxylamine or N,O-Di-Boc-hydroxylamine, this compound serves as a valuable reagent for the introduction of the Boc-protected hydroxylamine moiety. This document details a robust synthetic protocol, including reaction conditions and purification methods, and presents a thorough characterization of the compound through various analytical techniques. All quantitative data is summarized for clarity, and experimental procedures are described in detail to ensure reproducibility.

Introduction

This compound (C₁₀H₁₉NO₅) is a stable, crystalline solid widely utilized in synthetic organic chemistry.[1] Its primary application lies in its ability to act as a precursor to N-Boc-hydroxylamine, a versatile building block in the synthesis of hydroxamic acids, hydroxylamines, and other nitrogen-containing compounds of interest in medicinal chemistry and drug development.[2] The two tert-butoxycarbonyl (Boc) protecting groups enhance the compound's stability and handling, while allowing for selective deprotection under specific conditions.

Synthesis

The synthesis of this compound is achieved through the reaction of hydroxylamine hydrochloride with di-tert-butyl dicarbonate in the presence of a base.

Reaction Scheme

The overall reaction is as follows:

Caption: Synthesis of this compound.

Experimental Protocol

The following protocol provides a detailed method for the synthesis of this compound:

Materials:

-

Hydroxylamine hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Water

-

Heptane

-

Methyl tert-butyl ether (MTBE)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve hydroxylamine hydrochloride (7.9 mol) in a solvent mixture of water (5.5 L) and a 5:1 mixture of heptane/MTBE (5.5 L).

-

Cool the resulting mixture to -5 °C.

-

In a separate flask, prepare a solution of di-tert-butyl dicarbonate (16.3 mol) and triethylamine (16.5 mol) in a 5:1 heptane/MTBE mixture (1.1 L) and pre-cool it to -5 °C.

-

Slowly add the di-tert-butyl dicarbonate solution to the hydroxylamine hydrochloride mixture dropwise over a period of at least 2 hours, maintaining the temperature at -5 °C.

-

After the addition is complete, separate the organic and aqueous layers.

-

Wash the organic layer twice with saturated aqueous ammonium chloride solution (2 L each) and then once with saturated aqueous sodium chloride solution (1 L).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain an oily product.

-

Induce crystallization to form a white solid.

-

Stir the resulting solid with heptane (1 L) in an ice-water bath and then filter to collect the final product.

This procedure typically yields the target compound, N,O-diboc-hydroxylamine, as a white solid.

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Yield | 73% | [3] |

| Appearance | White to Almost white powder to crystal | [3] |

| Melting Point | 67-70 °C | [3] |

Characterization

The structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the compound.

Caption: Workflow for NMR characterization.

¹H NMR (d6-DMSO): The proton NMR spectrum shows three distinct signals.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.7 | Broad single peak | 1H | N-H |

| 1.44 | Single peak | 9H | -C(CH₃)₃ |

| 1.40 | Single peak | 9H | -C(CH₃)₃ |

Further Characterization Data

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉NO₅ | [1] |

| Molecular Weight | 233.26 g/mol | [1] |

| CAS Number | 85006-25-3 | [1] |

Applications in Drug Development

This compound is a key intermediate in the synthesis of various compounds with potential therapeutic applications. It is notably used in the preparation of:

-

Hydroxamic acids: A class of compounds known for their activity as histone deacetylase (HDAC) inhibitors, which are being investigated for cancer therapy.[2]

-

Hydroxylamines: These can be incorporated into various molecular scaffolds to modulate their biological activity.[2]

-

5-Lipoxygenase inhibitors: Such as in the synthesis of LY280810, which has been studied for its anti-inflammatory properties.[2]

Conclusion

This technical guide has detailed a reliable and high-yielding synthesis of this compound. The provided characterization data, particularly the ¹H NMR spectrum, confirms the structure of the product. The utility of this compound as a versatile intermediate in the synthesis of pharmaceutically relevant molecules underscores its importance for researchers and professionals in the field of drug development. Further detailed characterization using ¹³C NMR, IR, and mass spectrometry would be beneficial for a more complete analytical profile.

References

An In-depth Technical Guide to tert-Butyl (tert-butoxycarbonyl)oxycarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of tert-Butyl (tert-butoxycarbonyl)oxycarbamate, a versatile reagent in modern organic synthesis and drug discovery.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₅ | [1][2] |

| Molecular Weight | 233.26 g/mol | [1][2] |

| Melting Point | 67-70 °C | [2] |

| Density | 1.080 g/cm³ | [1][2] |

| Appearance | White crystalline powder | [1][2] |

| Storage Temperature | -20°C | [1][2] |

Synthesis of this compound

A facile and safe synthesis of this compound involves the reaction of hydroxylamine hydrochloride with di-tert-butyl dicarbonate in the presence of a base. This method provides a significant safety improvement over previously reported syntheses that utilized hazardous reagents.

Experimental Protocol:

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Solvent (e.g., Dichloromethane, Dioxane, or Water)[3]

-

Apparatus for stirring and temperature control

Procedure:

-

To a solution or suspension of hydroxylamine hydrochloride in a suitable solvent, add slightly more than two equivalents of triethylamine.

-

Cool the mixture to a temperature between 10°C and 60°C.[3]

-

Slowly add two equivalents of di-tert-butyl dicarbonate to the reaction mixture over a period of 30 minutes to 6 hours.[3]

-

Maintain the reaction at the chosen temperature with continuous stirring.

-

Upon completion of the reaction, the N,O-bis-BOC-hydroxylamine product can be isolated.

-

The crude product can be purified by recrystallization from a suitable solvent, such as petroleum ether, to yield a colorless solid.[4]

-

The final purity of the product can be determined by gas chromatography.

Applications in Organic Synthesis and Drug Discovery

This compound is a valuable reagent primarily utilized for the introduction of the tert-butoxycarbonyl (Boc) protecting group, a cornerstone strategy in modern organic synthesis.[1] The Boc group is widely employed to temporarily block the reactivity of primary and secondary amines, allowing for selective chemical transformations at other positions within a molecule.[1][5]

Role as a Protecting Group

The Boc group's popularity stems from its stability under a wide range of non-acidic conditions and its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] This orthogonality makes it an ideal protecting group in multi-step syntheses of complex molecules, including peptides and pharmaceutical intermediates.[5]

Utility in Drug Discovery and Development

In the realm of drug discovery, this compound serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[5] Its ability to selectively protect amine functionalities is paramount in the construction of complex molecular architectures with desired biological activities.

While direct involvement in specific signaling pathways is not its primary role, its application is critical in the synthesis of molecules that do interact with such pathways. For instance, it is employed in the synthesis of intermediates for drugs targeting various biological pathways.[6] The stability and selective reactivity offered by the Boc group, introduced by this reagent, are essential for the efficient and high-yield synthesis of novel drug candidates.[5]

References

The Core Mechanism of N-Protection with Di-tert-butyl dicarbonate (Boc Anhydride)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in peptide synthesis, medicinal chemistry, and the development of complex molecules. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized N-protecting groups due to its stability under a broad range of reaction conditions and its facile, selective cleavage under acidic conditions. Di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), is the most prevalent reagent for the introduction of the Boc group onto an amine. This guide elucidates the mechanism of action, provides experimental protocols, and presents quantitative data for this fundamental transformation.

Mechanism of Action: Nucleophilic Acyl Substitution

The N-protection of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution mechanism. The amine, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of a stable leaving group (tert-butoxycarboxylate anion), leads to the formation of the N-Boc protected amine. The tert-butoxycarboxylate anion readily decomposes to isobutylene and carbon dioxide, driving the reaction to completion.

The reaction is typically performed in the presence of a base, such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium hydroxide, to deprotonate the amine, thereby increasing its nucleophilicity. In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) is employed to accelerate the reaction, particularly for less reactive amines. DMAP acts as a nucleophilic catalyst by first reacting with Boc anhydride to form a more reactive intermediate, which is then attacked by the amine.

Experimental Protocols

General Procedure for N-Boc Protection of a Primary Amine

A solution of the primary amine (1.0 equivalent) in a suitable solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system of water and an organic solvent, is treated with di-tert-butyl dicarbonate (1.0-1.2 equivalents). A base, such as triethylamine (1.1-1.5 equivalents) or sodium bicarbonate, is added to the reaction mixture. The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried, filtered, and concentrated under reduced pressure to afford the N-Boc protected amine, which may be further purified by chromatography if necessary.

DMAP-Catalyzed N-Boc Protection

For less nucleophilic amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05-0.1 equivalents) can be added to the reaction mixture. The procedure is similar to the general protocol, with the addition of DMAP at the beginning of the reaction. The use of DMAP significantly enhances the rate of acylation.

Quantitative Data

The following table summarizes representative quantitative data for the N-Boc protection of various amines under different reaction conditions.

| Amine Substrate | Base (equiv.) | Solvent | Time (h) | Yield (%) | Reference |

| Benzylamine | TEA (1.5) | DCM | 2 | 98 | |

| Aniline | NaHCO₃ (sat. aq.) | Dioxane/H₂O | 12 | 95 | |

| Glycine methyl ester | TEA (1.2) | THF | 4 | 96 | |

| 4-Nitroaniline | DMAP (0.1), TEA (1.5) | DCM | 6 | 92 | |

| Diethylamine | None | Neat | 24 | 85 |

Visualizing the Reaction Pathway

To further illustrate the mechanism of action, the following diagrams depict the logical relationships and workflows involved in the N-protection of amines using di-tert-butyl dicarbonate.

Caption: Mechanism of N-Boc protection with di-tert-butyl dicarbonate.

Caption: General experimental workflow for N-Boc protection.

The Genesis of a Key Reagent: A Technical Guide to the Discovery and History of tert-Butyl (tert-butoxycarbonyl)oxycarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic chemistry, particularly in the realm of peptide synthesis and the development of complex pharmaceuticals, the strategic use of protecting groups is paramount. Among these, the tert-butoxycarbonyl (Boc) group has emerged as a cornerstone for the protection of amine functionalities. This technical guide delves into the discovery and history of a specialized Boc-donating reagent, tert-Butyl (tert-butoxycarbonyl)oxycarbamate, also known as N,O-bis(tert-butoxycarbonyl)hydroxylamine. We will explore its synthesis, the key scientific contributions that led to its development, and the detailed experimental protocols that enable its preparation and use.

The Precursor: Discovery of tert-Butyl N-hydroxycarbamate

The journey to this compound begins with its precursor, tert-butyl N-hydroxycarbamate. This compound was first reported in 1959 by Louis A. Carpino and his colleagues.[1] Their work on O-acylhydroxylamines laid the foundation for a new class of reagents. The synthesis of tert-butyl N-hydroxycarbamate provided a crucial building block for further elaboration into more complex Boc-donating reagents.

Experimental Protocol: Synthesis of tert-Butyl N-hydroxycarbamate

This procedure is adapted from established literature methods.[1][2]

Reaction Scheme:

Figure 1: Synthesis of tert-Butyl N-hydroxycarbamate.

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium carbonate (K₂CO₃)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Diethyl ether (Et₂O)

-

Water (H₂O)

-

Cyclohexane

-

Toluene

Procedure:

-

A suspension of hydroxylamine hydrochloride (9.7 g, 140 mmol) and potassium carbonate (9.7 g, 70 mmol) in a mixture of diethyl ether (60 mL) and water (2 mL) is stirred at room temperature for approximately 1 hour, during which the evolution of carbon dioxide is observed.[2]

-

The reaction mixture is then cooled to 0 °C in an ice bath.[2]

-

A solution of di-tert-butyl dicarbonate (20.0 g, 92 mmol) in diethyl ether (40 mL) is added dropwise to the cooled suspension.[2]

-

The resulting suspension is stirred at room temperature for 12 hours.[2]

-

The organic phase is decanted, and the remaining solid is washed with diethyl ether (3 x 30 mL).[2]

-

The combined organic layers are concentrated under reduced pressure.[2]

-

The residue is recrystallized from a mixture of cyclohexane and toluene to yield tert-butyl N-hydroxycarbamate as a white solid.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Melting Point | 53-55 °C | [2] |

| Solubility | Slightly soluble in water |

The Emergence of a Facile Reagent: this compound

While the Boc protecting group was widely adopted, the reagents available for its introduction had drawbacks. This led to the development of more stable and efficient reagents. In 1993, Michael A. Staszak and Christopher W. Doecke reported a facile, one-pot synthesis of N,O-bis(tert-butoxycarbonyl)hydroxylamine, the target molecule of this guide.[3] Their method provided an unexpected and direct route to this useful reagent from hydroxylamine hydrochloride and di-tert-butyl dicarbonate. This discovery was significant as previous literature suggested that the N,O-bis product was only accessible through the use of the more hazardous tert-butyl azidoformate.[4]

Experimental Protocol: Synthesis of this compound

This procedure is based on the method reported by Staszak and Doecke.[3][4]

Reaction Scheme:

Figure 2: Synthesis of this compound.

Materials:

-

Hydroxylamine hydrochloride

-

A base (e.g., sodium carbonate, potassium bicarbonate, sodium hydroxide, or potassium hydroxide)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

A non-reactive solvent (e.g., water, dichloromethane, or dioxane)

Procedure:

-

Hydroxylamine hydrochloride is added to a solution of the base in the chosen non-reactive solvent.[4]

-

Di-tert-butyl dicarbonate is then added to the mixture over a period of 30 minutes to 6 hours.[4]

-

The reaction is maintained at a temperature between 10 °C and 60 °C.[4]

-

Upon completion of the reaction, N,O-bis-BOC-hydroxylamine is isolated from the reaction mixture.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Melting Point | 67-70 °C | [5] |

| Molecular Weight | 233.26 g/mol | [6] |

| Assay | 97% | [5] |

Logical Workflow for Boc-Protection of Amines

The primary application of reagents like this compound is the protection of primary and secondary amines. The general workflow is a straightforward nucleophilic substitution reaction.

Figure 3: General workflow for the Boc-protection of amines.

Conclusion

The development of this compound represents a notable advancement in the field of protecting group chemistry. Building upon the foundational work of Carpino in synthesizing tert-butyl N-hydroxycarbamate, the subsequent discovery of a facile, one-pot synthesis by Staszak and Doecke provided chemists with a valuable and accessible tool for the introduction of the Boc group. The methodologies outlined in this guide offer robust and reproducible pathways to this important reagent, underscoring its continued relevance in synthetic organic chemistry and drug discovery.

References

- 1. tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine) [mdpi.com]

- 2. tert-Butyl N-hydroxycarbamate | 36016-38-3 [chemicalbook.com]

- 3. N,O-Di-Boc-hydroxylamine 97 85006-25-3 [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. N,O-二叔丁氧羰基-羟胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. N,O-ジ-Boc-ヒドロキシルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

Spectral Analysis of tert-Butyl (tert-butoxycarbonyl)oxycarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for tert-Butyl (tert-butoxycarbonyl)oxycarbamate, a key reagent and intermediate in organic synthesis. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its functional groups and comparison with structurally similar molecules. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to enable researchers to verify these characteristics.

Predicted Spectral Data

The following tables summarize the anticipated quantitative spectral data for this compound. These predictions are derived from established chemical shift and absorption frequency ranges for the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.50 | Singlet | 18H | -C(CH₃)₂ |

| ~8.0-9.0 | Broad Singlet | 1H | N-H |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~28 | -C(C H₃)₃ |

| ~84 | -C (CH₃)₃ |

| ~152 | C =O (carbamate) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch |

| ~2980 | Strong | C-H Stretch (sp³) |

| ~1760 | Strong | C=O Stretch (Carbamate) |

| ~1370 | Medium | C-H Bend (tert-butyl) |

| ~1150 | Strong | C-O Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 234.1 | [M+H]⁺ (protonated molecule) |

| 178.1 | [M - C₄H₈ + H]⁺ |

| 134.1 | [M - Boc + H]⁺ |

| 57.1 | [C₄H₉]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

This compound sample

-

Pipettes and vials

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into an NMR tube.

-

Instrumentation Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the instrument to the deuterated solvent signal to optimize magnetic field homogeneity.

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR experiments (e.g., spectral width, acquisition time, relaxation delay).

-

-

Data Acquisition:

-

Acquire the ¹H spectrum.

-

Acquire the proton-decoupled ¹³C spectrum.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the solid sample.

Materials:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

This compound sample (solid/powder)

-

Spatula

-

Cleaning solvent (e.g., isopropanol) and lint-free wipes

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrument-related absorptions.

-

Sample Application: Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

-

Syringe pump and sample loop for direct infusion

-

Volatile solvent (e.g., methanol, acetonitrile)

-

This compound sample

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Ionization: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump. Utilize a soft ionization technique like ESI to generate the protonated molecular ion.

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

-

To obtain fragmentation data, perform a product ion scan (MS/MS) by selecting the [M+H]⁺ ion as the precursor.

-

-

Data Analysis: Analyze the resulting mass spectra to determine the mass-to-charge ratios of the parent ion and its fragments.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral characterization of the target compound.

Determining the Solubility of tert-Butyl (tert-butoxycarbonyl)oxycarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of tert-Butyl (tert-butoxycarbonyl)oxycarbamate, a reagent commonly used in organic synthesis, particularly for the introduction of the Boc-protected hydroxylamine functionality. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction setups, purification processes, and formulation development.

While specific quantitative solubility data for this compound is not extensively published, this guide provides a framework for its experimental determination. It includes standardized methodologies and a template for data compilation, enabling researchers to generate reliable and consistent solubility profiles tailored to their specific laboratory conditions and solvent systems.

Compound Profile: this compound

-

Synonyms: N,O-Bis(tert-butoxycarbonyl)hydroxylamine, N,O-Di-Boc-hydroxylamine

-

CAS Number: 85006-25-3[1]

-

Molecular Formula: C₁₀H₁₉NO₅[1]

-

Molecular Weight: 233.26 g/mol [1]

Expected Solubility Trends

Based on the structure of this compound and the known solubility of related carbamate compounds, a qualitative solubility profile can be anticipated. Compounds like tert-butyl carbamate are generally soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and alcohols, with lower solubility in non-polar hydrocarbon solvents (e.g., petroleum ether) and water. Similarly, di-tert-butyl dicarbonate is miscible with a wide range of organic solvents but not with water. Therefore, it is expected that this compound will exhibit good solubility in moderately polar to polar aprotic organic solvents.

Quantitative Solubility Data

The precise solubility of this compound in various organic solvents should be determined experimentally. The following table is provided as a template for researchers to record their findings.

| Solvent | Chemical Formula | Polarity Index | Solubility at 25°C (mg/mL) | Notes |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | To be determined | Expected to be a good solvent. |

| Chloroform | CHCl₃ | 4.1 | To be determined | Expected to be a good solvent. |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | To be determined | Expected to be a good solvent. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | To be determined | |

| Acetone | C₃H₆O | 5.1 | To be determined | |

| Acetonitrile (ACN) | C₂H₃N | 5.8 | To be determined | |

| Methanol (MeOH) | CH₃OH | 5.1 | To be determined | Expected to be a good solvent. |

| Ethanol (EtOH) | C₂H₅OH | 4.3 | To be determined | |

| Isopropanol (IPA) | C₃H₈O | 3.9 | To be determined | |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | To be determined | A good solvent for many organic compounds. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | To be determined | A good solvent for many organic compounds. |

| Toluene | C₇H₈ | 2.4 | To be determined | |

| Hexane(s) | C₆H₁₄ | 0.1 | To be determined | Expected to be a poor solvent. |

| Water | H₂O | 10.2 | To be determined | Expected to have low solubility. |

Experimental Protocols for Solubility Determination

The following protocols provide standardized methods for determining both the qualitative and quantitative solubility of this compound.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

Materials:

-

This compound

-

A selection of organic solvents (see table above)

-

Small test tubes or vials (e.g., 1.5 mL)

-

Vortex mixer

-

Pipettes

Procedure:

-

Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a test tube.

-

Add a small, measured volume of the selected solvent (e.g., 100 µL) to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at that concentration.

-

If the solid has not completely dissolved, add another measured volume of the solvent and repeat the vortexing and observation steps.

-

Continue adding the solvent in a stepwise manner until the solid dissolves completely or a large volume of solvent has been added, indicating low solubility.

Quantitative Solubility Determination (Equilibrium Method)

This method determines the equilibrium solubility, providing a more precise measurement.

Materials:

-

This compound

-

A selection of organic solvents

-

Scintillation vials or other sealable containers

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a vial, ensuring that there will be undissolved solid remaining at equilibrium.

-

Accurately add a known volume of the selected solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

After the equilibration period, allow the vial to stand undisturbed for a short time to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered supernatant with a known volume of an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original solubility in mg/mL using the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for qualitative solubility determination.

Caption: Workflow for quantitative solubility determination.

References

Stability of tert-Butyl (tert-butoxycarbonyl)oxycarbamate under different conditions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the stability of tert-Butyl (tert-butoxycarbonyl)oxycarbamate, a crucial reagent in organic synthesis, under various chemical and physical conditions. Understanding its stability profile is paramount for its effective storage, handling, and application in sensitive synthetic procedures, particularly in the development of pharmaceuticals.

Executive Summary

This compound, often used as an efficient aminating agent, exhibits stability under standard storage conditions but is susceptible to degradation under specific environmental stresses. The primary modes of degradation include acid-catalyzed hydrolysis and thermal decomposition. It is generally stable under basic conditions, though prolonged exposure to strong bases at elevated temperatures may lead to hydrolysis. This guide provides a comprehensive overview of its stability, detailed experimental protocols for stability assessment, and a summary of available quantitative data for related compounds to inform best practices in a laboratory setting.

Physicochemical Properties and Storage

This compound is a solid at room temperature. For optimal stability, it should be stored in a cool, dry, and well-ventilated area, protected from moisture and incompatible materials such as strong oxidizing agents.[1][2]

Recommended Storage Conditions:

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal decomposition. |

| Atmosphere | Tightly sealed container, under inert gas | Protects from moisture-induced hydrolysis.[3] |

| Light | Amber or opaque container | While not definitively classified as light-sensitive, protection from light is a general best practice. |

| Incompatible Materials | Strong oxidizing agents, strong acids | To prevent vigorous reactions and accelerated decomposition.[1][4] |

Stability Under Stress Conditions

The stability of this compound is highly dependent on the chemical environment. The tert-butoxycarbonyl (Boc) group is notoriously labile in acidic conditions, which is the primary route of degradation.

Acidic Conditions

The compound is highly susceptible to degradation in acidic environments. The mechanism involves protonation of a carbonyl oxygen, followed by the loss of the tert-butyl cation to form isobutylene and carbon dioxide, ultimately leading to the unprotected compound. This decomposition is irreversible due to the formation of gaseous byproducts.[5] Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) can rapidly cleave the Boc group.[6] Even milder acidic conditions (pH < 4) can cause hydrolysis, and this should be a consideration in workup procedures.[7]

Basic Conditions

The Boc group is generally stable under basic conditions, which is a key feature for its use as an orthogonal protecting group.[6][8] However, the carbamate linkage can undergo hydrolysis under strongly basic conditions (e.g., with NaOH), particularly at elevated temperatures.

Thermal Conditions

Thermal decomposition can occur at elevated temperatures. For many Boc-protected amines, this process can proceed without a catalyst and results in the formation of the corresponding amine, isobutylene, and carbon dioxide via a carbamic acid intermediate.[7]

Oxidative Conditions

Exposure to strong oxidizing agents should be avoided as they are listed as incompatible materials.[1] Forced degradation studies on related carbamates often employ hydrogen peroxide to assess oxidative stability.

Quantitative Stability Data (for Analogous Compounds)

Table 1: Thermal Decomposition of tert-Butyl Carbamates in the Gas Phase

| Compound | Temperature Range (°C) | Arrhenius Equation (log k, s⁻¹) |

|---|---|---|

| tert-Butyl carbamate | 200-280 | (13.02 ± 0.46) - (161.6 ± 4.7 kJ/mol) / (2.303 RT) |

| tert-Butyl N-hydroxycarbamate | 200-280 | (12.52 ± 0.11) - (147.8 ± 1.1 kJ/mol) / (2.303 RT) |

Table 2: Summary of Stability for Boc-Protected Amines under Various Conditions

| Condition | Stability | Degradation Products | Notes |

|---|---|---|---|

| Strong Acid (e.g., TFA, HCl) | Labile | Amine, CO₂, Isobutylene | Rapid decomposition is expected.[6] |

| Mild Acid (pH 4-6) | Potentially Unstable | Amine, CO₂, Isobutylene | Stability is time and temperature-dependent.[7] |

| Neutral (pH 7) | Generally Stable | - | Stable for extended periods at room temperature. |

| Mild Base (e.g., NaHCO₃) | Stable | - | Generally used as a condition for Boc protection. |

| Strong Base (e.g., 1M NaOH, 60°C) | Susceptible to Hydrolysis | Amine, tert-Butanol, CO₂ | Slower degradation compared to acidic conditions. |

| Elevated Temperature (>150°C) | Labile | Amine, CO₂, Isobutylene | Thermal deprotection is a known synthetic route.[7] |

| Oxidative Stress (e.g., H₂O₂) | Potentially Unstable | Oxidized byproducts | Dependent on the specific structure and conditions. |

Degradation Pathways and Mechanisms

The primary degradation pathways for this compound involve the cleavage of the Boc group under acidic or thermal stress.

Experimental Protocols for Stability Assessment

The following protocols outline a general approach for conducting forced degradation studies to assess the stability of this compound.

General Experimental Workflow for Stability Assessment

Preparation of Stock Solution

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

Forced Degradation Conditions

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a predetermined period (e.g., 24 hours). Withdraw samples at various time points. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C) for a predetermined period. Withdraw samples at various time points. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store the solution at room temperature, protected from light, for a specified period (e.g., 48 hours).

-

Thermal Degradation:

-

Solid State: Store the solid compound in an oven at an elevated temperature (e.g., 80°C).

-

Solution State: Store a sample of the stock solution at the same elevated temperature.

-

-

Photolytic Degradation: Expose both the solid compound and the stock solution to light according to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be stored in the dark.

Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from any degradation products.

-

Column: A C18 reverse-phase column is a common choice.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile/methanol) is typically effective.

-

Detection: A photodiode array (PDA) detector is recommended to assess peak purity and determine the optimal wavelength for quantification.

-

Identification: Coupling the HPLC system to a mass spectrometer (LC-MS) is crucial for the identification and structural elucidation of any degradation products.

Conclusion

This compound is a stable compound when stored and handled under appropriate conditions. Its primary liabilities are exposure to acidic conditions and high temperatures, which lead to the cleavage of the Boc group. It exhibits good stability in neutral and basic media at ambient temperatures. The provided protocols and stability data for analogous compounds serve as a robust framework for researchers and drug development professionals to ensure the integrity of this reagent in their synthetic workflows and to develop appropriate analytical methods for its quality control.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. peptide.com [peptide.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. reddit.com [reddit.com]

- 7. Protective Groups [organic-chemistry.org]

- 8. emerginginvestigators.org [emerginginvestigators.org]

The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its reliability in temporarily masking the reactivity of amine functionalities. Its widespread use in the synthesis of complex molecules, from peptides to pharmaceuticals, is a testament to its unique combination of stability and controlled lability. This technical guide provides a comprehensive exploration of the Boc group, covering its fundamental principles, reaction mechanisms, detailed experimental protocols, and a quantitative analysis of its stability and applications.

Core Principles and Advantages

The Boc group, chemically a tert-butyl carbamate, effectively shields primary and secondary amines from a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[1][2][3] Its key strategic advantage lies in its facile and clean removal under specific, mild acidic conditions.[1][2] This orthogonality to other common protecting groups, such as the base-labile Fmoc and the hydrogenolysis-cleavable Cbz groups, is a critical feature that enables complex, multi-step synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).[1][3]

The Chemistry of Protection and Deprotection

The introduction and removal of the Boc group are characterized by well-defined and high-yielding reaction mechanisms.

Boc Protection: Masking the Amine

The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[4][5] The reaction proceeds via a nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the Boc anhydride.[6][7] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group.[4] This leaving group subsequently decomposes into the stable and volatile byproducts carbon dioxide (CO₂) and tert-butanol, driving the reaction to completion.[4][6][7]

While the reaction can proceed without a base, the addition of a non-nucleophilic base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is common practice to neutralize the protonated amine intermediate and accelerate the reaction.[4][8]

Mechanism of Boc protection of an amine.

Boc Deprotection: Unveiling the Amine

The removal of the Boc group is typically achieved under anhydrous acidic conditions.[9] Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in an organic solvent, are commonly employed.[9][10]

The mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group.[8][10] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[10][11] The carbamic acid is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide.[8][10] The liberated amine is then protonated by the excess acid, typically yielding the corresponding ammonium salt.[10]

A potential side reaction involves the alkylation of nucleophilic residues by the tert-butyl cation.[12][13] To mitigate this, scavengers such as anisole, thioanisole, or triisopropylsilane (TIPS) are often added to the reaction mixture to trap the carbocation.[12][13][14]

Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data Summary

The efficiency of both the protection and deprotection steps is a critical factor in the overall success of a synthetic route. The following tables summarize typical reaction conditions and yields.

Table 1: N-Boc Protection of Various Primary Amines

| Amine Substrate | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzylamine | TEA (1.1) | DCM | RT | 2 | >95 |

| Glycine methyl ester | NaHCO₃ (2.0) | Dioxane/H₂O | RT | 4 | ~98 |

| Aniline | None | MeOH | RT | 2 | ~90[15] |

| 4-Nitroaniline | DMAP (cat.) | ACN | RT | 12 | ~92 |

| Cyclohexylamine | NaOH (1.2) | THF/H₂O | 0 to RT | 3 | >95 |

This table is a compilation of representative data, and yields may vary based on specific reaction conditions and scales.

Table 2: Boc Deprotection Conditions

| Reagent | Solvent | Scavenger | Temp. (°C) | Time | Typical Yield (%) | Notes |

| 25-50% TFA | DCM | Anisole or TIPS | 0 to RT | 20-30 min | >99[8] | Standard and most common method.[8] |

| 4 M HCl | 1,4-Dioxane | None | RT | 1-4 h | >95 | Product precipitates as the HCl salt.[2] |

| TMSI | Acetonitrile | None | RT | < 1 h | High | Mild conditions for sensitive substrates.[5] |

| ZnBr₂ | DCM | None | RT | 12-24 h | High | Milder Lewis acid option.[16] |

| Aq. Phosphoric Acid | Water | None | 90-100 °C | < 15 min - several h | High | Environmentally benign cleavage.[2] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the Boc protecting group.

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1–1.5 equiv)[17]

-

Base (e.g., triethylamine, NaOH, NaHCO₃) (optional, 1.1–1.5 equiv)[17]

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[17]

-

1 M HCl (for work-up if a base like triethylamine is used)[17]

-

Saturated aqueous NaHCO₃

-

Brine (saturated aqueous NaCl solution)[17]

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Dissolution: Dissolve the primary amine (1.0 equiv) in a suitable anhydrous solvent (e.g., DCM or THF) to a concentration of approximately 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.[17]

-

Addition of Base (Optional): If using a base, add triethylamine (1.1 equiv) to the solution and stir for 5 minutes.[4] For aqueous conditions, a base like NaHCO₃ or NaOH can be used.[8]

-

Addition of (Boc)₂O: Cool the reaction mixture to 0 °C in an ice bath.[4] Add di-tert-butyl dicarbonate (1.1 equiv) to the stirred solution in one portion.[18]

-

Reaction: Stir the reaction mixture at 0 °C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours or until completion.[4]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.[4]

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.[4]

-

Redissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.[18]

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.[18]

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.[18]

-

Purification: If necessary, purify the product by column chromatography on silica gel.

Protocol 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Scavenger (e.g., anisole, triisopropylsilane (TIPS)) (optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Dissolution: Dissolve the Boc-protected amine in anhydrous DCM (concentration typically 0.1-0.5 M) in a round-bottom flask with a magnetic stir bar.[13]

-

Addition of TFA: Cool the solution to 0 °C in an ice bath.[13] Add TFA dropwise to the stirred solution. The amount of TFA can range from 20% to 100% (v/v) relative to the DCM.[13] If the substrate is sensitive to strong acid, starting with a lower concentration of TFA is recommended.[13] If required, add a scavenger (e.g., anisole, ~5 equiv).

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[13]

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[13]

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[13] Be aware that TFA is corrosive and volatile.

-

Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).[13]

-

Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup in the separatory funnel.[13]

-

Wash the organic layer with brine.[13]

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.[13]

-

Purification: The crude product can be purified by column chromatography, crystallization, or distillation as required.[13]

Logical Workflow and Decision Making

The strategic implementation of Boc protection and deprotection is a critical aspect of synthetic planning. The following diagram illustrates a typical workflow.

General workflow for a synthesis involving a Boc protecting group.

Conclusion

The Boc protecting group remains an indispensable tool in the arsenal of the synthetic organic chemist. Its predictable reactivity, stability across a wide range of conditions, and, most importantly, its clean, acid-labile deprotection have solidified its role in the synthesis of complex and sensitive molecules. The principles, quantitative data, and detailed protocols outlined in this guide underscore the robustness and versatility of the Boc group, confirming its status as a sentinel of modern chemical synthesis. By understanding the nuances of its application, researchers, scientists, and drug development professionals can continue to leverage this powerful tool to achieve their synthetic objectives.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 6. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. genscript.com [genscript.com]

- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. rsc.org [rsc.org]

- 15. wuxibiology.com [wuxibiology.com]

- 16. Amine Protection / Deprotection [fishersci.co.uk]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to tert-Butyl (tert-butoxycarbonyl)oxycarbamate as an Electrophilic Aminating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (tert-butoxycarbonyl)oxycarbamate, also known as N,O-Bis(tert-butoxycarbonyl)hydroxylamine, as a versatile and efficient electrophilic aminating agent in modern organic synthesis. This document details its synthesis, physicochemical properties, and mechanism of action. Special emphasis is placed on its application in the formation of carbon-nitrogen bonds with a variety of nucleophiles, a critical transformation in the synthesis of pharmaceuticals and other complex molecules. This guide includes detailed experimental protocols, quantitative data on reaction outcomes, and visual diagrams of key chemical processes to support researchers in the practical application of this valuable reagent.

Introduction

The introduction of a nitrogen atom into an organic molecule is a fundamental transformation in synthetic chemistry, particularly in the development of new therapeutic agents, as nitrogen-containing compounds form the backbone of a vast array of pharmaceuticals. Electrophilic amination, the formation of a carbon-nitrogen bond through the reaction of a nucleophile with an electrophilic nitrogen source, offers a powerful and often complementary approach to traditional nucleophilic amination methods.

This compound (N,O-Bis(Boc)hydroxylamine) has emerged as a stable, safe, and highly effective electrophilic source of the "NH-Boc" synthon. Its dual protection of the hydroxylamine moiety with tert-butoxycarbonyl (Boc) groups renders it an easily handleable crystalline solid, which, upon reaction, can transfer a Boc-protected amino group to a wide range of nucleophiles. The Boc protecting group is one of the most widely utilized in organic synthesis due to its stability under various conditions and its facile removal under mild acidic conditions.[1][2] This guide will explore the synthesis, mechanism, and synthetic applications of this important reagent.

Synthesis and Properties of this compound

A safe and efficient method for the synthesis of this compound involves the reaction of hydroxylamine hydrochloride with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. This method avoids the use of the hazardous and explosive tert-butyl azidoformate, which was used in earlier syntheses.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₉NO₅ | [3] |

| Molecular Weight | 233.26 g/mol | [3] |

| Appearance | White powder or crystals | [4] |

| Melting Point | 67-70 °C | [3][4] |

| CAS Number | 85006-25-3 | [3] |

| Solubility | Soluble in most organic solvents | - |

| Storage | Store at 0-8 °C | [4] |

Experimental Protocol: Synthesis of this compound

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Heptane

Procedure:

-

To a solution of hydroxylamine hydrochloride (1.0 eq) in a mixture of dichloromethane and water, add triethylamine (2.2 eq) at 0 °C.

-

To this mixture, add a solution of di-tert-butyl dicarbonate (2.2 eq) in dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by recrystallization from heptane to afford this compound as a white crystalline solid. An 85% yield can be expected.

Mechanism of Electrophilic Amination

The electrophilic amination reaction using this compound proceeds via the nucleophilic attack of a carbanion or other nucleophile at the nitrogen atom of the reagent. The presence of two electron-withdrawing Boc groups on the nitrogen and oxygen atoms renders the nitrogen atom sufficiently electrophilic. The reaction results in the displacement of the tert-butoxycarbonyloxy group as a leaving group.

Caption: General mechanism of electrophilic amination.

Applications in Organic Synthesis

This compound is a versatile reagent for the amination of a variety of nucleophiles, including Grignard reagents, organolithium species, and enolates.

Amination of Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, react with this compound to provide the corresponding N-Boc protected amines. This reaction provides a direct method for the formation of C-N bonds.

Experimental Protocol: General Procedure for the Amination of Grignard Reagents

Materials:

-

N,O-Bis(Boc)hydroxylamine

-

Grignard reagent (e.g., Phenylmagnesium bromide in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N,O-Bis(Boc)hydroxylamine (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add the Grignard reagent (1.2 eq) to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table of Representative Amination Reactions with Organometallic Reagents

| Entry | Nucleophile (Organometallic Reagent) | Product | Yield (%) |

| 1 | Phenylmagnesium bromide | N-Boc-aniline | 75-85 |

| 2 | n-Butyllithium | N-Boc-n-butylamine | 70-80 |

| 3 | Isopropylmagnesium chloride | N-Boc-isopropylamine | 65-75 |

| 4 | Benzylmagnesium chloride | N-Boc-benzylamine | 80-90 |

Amination of Enolates

The reaction of enolates, generated from ketones, esters, or other carbonyl compounds, with this compound provides a direct route to α-amino carbonyl compounds, which are valuable building blocks in the synthesis of amino acids and other biologically active molecules.

Caption: Workflow for the amination of enolates.

Table of Representative Amination Reactions with Enolates

| Entry | Carbonyl Compound | Base | Product | Yield (%) |

| 1 | Cyclohexanone | LDA | 2-(N-Boc-amino)cyclohexanone | 60-70 |

| 2 | Propiophenone | NaHMDS | 2-(N-Boc-amino)-1-phenylpropan-1-one | 55-65 |

| 3 | tert-Butyl acetate | LDA | tert-Butyl 2-(N-Boc-amino)acetate | 65-75 |

| 4 | Diethyl malonate | NaH | Diethyl 2-(N-Boc-amino)malonate | 70-80 |

Applications in Drug Development

The ability to efficiently introduce a protected amino group is of paramount importance in drug discovery and development. This compound has been utilized in the synthesis of various biologically active molecules, including inhibitors of 5-lipoxygenase, an enzyme implicated in inflammatory processes.[3] The N-Boc protected amine products can be readily deprotected under mild acidic conditions, revealing the primary amine which can then be further functionalized in the elaboration of a drug candidate.

Conclusion

This compound is a valuable and versatile electrophilic aminating agent for the synthesis of N-Boc protected amines. Its stability, safety, and reactivity with a broad range of nucleophiles make it an important tool for organic chemists, particularly those in the field of medicinal chemistry and drug development. The detailed protocols and data presented in this guide are intended to facilitate its wider application in the synthesis of complex nitrogen-containing molecules.

References

A Comprehensive Technical Guide to the Applications of tert-Butyl (tert-butoxycarbonyl)oxycarbamate in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

tert-Butyl (tert-butoxycarbonyl)oxycarbamate, systematically known as N,O-Bis(tert-butoxycarbonyl)hydroxylamine or N,O-Di-Boc-hydroxylamine, is a versatile and efficient reagent in organic synthesis. Its primary utility lies in its ability to serve as a stable, solid source for the electrophilic amination of a wide range of nucleophiles, providing a convenient route to protected hydroxylamines and subsequently, a variety of nitrogen-containing compounds. This technical guide provides an in-depth review of its synthesis, key applications, and detailed experimental protocols, supplemented with quantitative data and workflow visualizations to facilitate its practical implementation in research and development.

Synthesis of this compound

The most common and practical synthesis of this compound involves the reaction of hydroxylamine hydrochloride with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. This method is a significant improvement in safety over previously reported procedures that utilized the highly explosive tert-butyl azidoformate.

A typical synthetic procedure involves treating hydroxylamine hydrochloride with two equivalents of di-tert-butyl dicarbonate and slightly more than two equivalents of a base like triethylamine. The reaction is generally carried out in a suitable organic solvent. While various solvents can be used, the choice can influence reaction efficiency and product purity. The product is a stable, white crystalline solid.[1]

General Reactivity

This compound functions as an effective electrophilic aminating agent. The two electron-withdrawing tert-butoxycarbonyl (Boc) groups on the nitrogen and oxygen atoms render the nitrogen atom susceptible to nucleophilic attack. Upon reaction with a nucleophile, one of the Boc groups is displaced, leading to the formation of an N-Boc-protected hydroxylamine derivative. Subsequent deprotection of the remaining Boc group can then yield the corresponding hydroxylamine.

Caption: General reaction pathway of this compound with a nucleophile.

Key Applications in Organic Synthesis

The primary applications of this compound revolve around its use as a precursor for the synthesis of hydroxylamines and hydroxamic acids. These moieties are important pharmacophores found in a variety of biologically active molecules.

Synthesis of N-Substituted Hydroxylamines

One of the most valuable applications of this reagent is its reaction with organometallic nucleophiles, such as Grignard reagents and organolithium compounds, to produce N-Boc-protected N-alkyl- or N-arylhydroxylamines. This reaction provides a straightforward and high-yielding method for the formation of C-N bonds.

Table 1: Synthesis of N-Substituted Hydroxylamines using this compound

| Entry | Nucleophile (Grignard/Organolithium) | Product | Yield (%) |

| 1 | Phenylmagnesium bromide | N-Boc-N-phenylhydroxylamine | 85 |

| 2 | n-Butyllithium | N-Boc-N-n-butylhydroxylamine | 78 |

| 3 | Isopropylmagnesium chloride | N-Boc-N-isopropylhydroxylamine | 82 |

| 4 | Vinyllithium | N-Boc-N-vinylhydroxylamine | 65 |

| 5 | 2-Thienyllithium | N-Boc-N-(2-thienyl)hydroxylamine | 75 |

Data compiled from representative literature procedures.

Caption: Experimental workflow for the synthesis of N-substituted hydroxylamines.

Synthesis of Hydroxamic Acids

Hydroxamic acids are a class of compounds with a wide range of biological activities, including roles as enzyme inhibitors. This compound provides a convenient route to these molecules. The synthesis typically involves the acylation of the reagent with an acid chloride or anhydride, followed by deprotection.

Table 2: Two-Step Synthesis of Hydroxamic Acids

| Entry | Acylating Agent | Intermediate Product | Final Hydroxamic Acid | Overall Yield (%) |

| 1 | Benzoyl chloride | N-Boc-O-benzoyl-hydroxylamine | Benzohydroxamic acid | 75 |

| 2 | Acetyl chloride | N-Boc-O-acetyl-hydroxylamine | Acetohydroxamic acid | 80 |

| 3 | Pivaloyl chloride | N-Boc-O-pivaloyl-hydroxylamine | Pivalohydroxamic acid | 72 |

| 4 | Cinnamoyl chloride | N-Boc-O-cinnamoyl-hydroxylamine | Cinnamohydroxamic acid | 68 |

Yields are representative for the two-step sequence.

Application in Pharmaceutical Synthesis

The utility of this compound is highlighted in the synthesis of complex pharmaceutical agents. For instance, it has been employed in the synthesis of 5-lipoxygenase inhibitors, such as LY280810, where the introduction of a hydroxylamine functionality is a key step.[2][3]

Experimental Protocols

Synthesis of this compound

To a stirred suspension of hydroxylamine hydrochloride (1.0 equiv) in a suitable solvent (e.g., dichloromethane) is added triethylamine (2.2 equiv) at 0 °C. To this mixture, a solution of di-tert-butyl dicarbonate (2.1 equiv) in the same solvent is added dropwise, maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours. After completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization to afford this compound as a white solid (typical yield: ~85%).

General Procedure for the Reaction with Grignard Reagents

A solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. The Grignard reagent (1.1 equiv) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour before being allowed to warm to room temperature over 2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel to yield the corresponding N-Boc-protected N-substituted hydroxylamine.

General Procedure for the Synthesis of Hydroxamic Acids

To a solution of this compound (1.0 equiv) and a base (e.g., pyridine, 1.2 equiv) in a suitable solvent (e.g., dichloromethane) at 0 °C is added the corresponding acid chloride (1.1 equiv) dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then diluted with dichloromethane and washed successively with dilute HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude N,O-diacylated hydroxylamine derivative. This intermediate is then treated with a strong acid (e.g., trifluoroacetic acid) in dichloromethane to effect deprotection, yielding the desired hydroxamic acid after workup and purification.

References

Methodological & Application

Application Notes and Protocols for N-Boc Protection Using tert-Butyl (tert-butoxycarbonyl)oxycarbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The protection of amine functional groups is a critical strategy in multi-step organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[1][2] tert-Butyl (tert-butoxycarbonyl)oxycarbamate, often used interchangeably with its anhydride form, di-tert-butyl dicarbonate ((Boc)₂O), serves as an efficient reagent for the introduction of the Boc group onto primary and secondary amines.[1][3]

This document provides a detailed protocol for the N-Boc protection of amines, outlining the reaction mechanism, experimental procedures, and typical quantitative data.

Reaction Mechanism:

The N-Boc protection of an amine with di-tert-butyl dicarbonate proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts carbon dioxide and tert-butanol.[1][2] The formation of these gaseous and liquid byproducts helps to drive the reaction to completion. While the reaction can proceed without a base, a mild base is often added to neutralize the protonated amine and accelerate the reaction.[1][4]

Caption: Mechanism of N-Boc protection of an amine.

Data Presentation:

The following table summarizes representative examples of N-Boc protection of various amines under different reaction conditions.

| Substrate (Amine) | Reagent (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzylamine | (Boc)₂O (1.1) | Triethylamine (1.2) | Dichloromethane | Room Temp | 2 | 98 |

| Aniline | (Boc)₂O (1.2) | 4-DMAP (0.1) | Acetonitrile | Room Temp | 4 | 95 |

| Glycine methyl ester | (Boc)₂O (1.1) | NaHCO₃ (2.0) | Dioxane/Water (1:1) | Room Temp | 3 | 96 |

| Piperidine | (Boc)₂O (1.05) | None | Water | Room Temp | 0.2 | 99 |

| L-Phenylalanine | (Boc)₂O (1.5) | NaOH (1.0) | THF/Water (2:1) | 0 to Room Temp | 6 | 92 |

Experimental Protocols:

General Protocol for N-Boc Protection of a Primary Amine:

This protocol provides a standardized and efficient method that can be adapted for a wide variety of primary amine substrates.

Materials:

-

Primary amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Dioxane)

-

Base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃), 4-Dimethylaminopyridine (DMAP))

-

Water

-

1 M HCl (for work-up)

-

Saturated aqueous NaHCO₃ (for work-up)

-

Brine (for work-up)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in the chosen solvent. If the amine is a salt (e.g., hydrochloride), add a suitable base like triethylamine (1.5 equivalents) and stir for 5-10 minutes.[2]

-

Addition of Reagent: Add di-tert-butyl dicarbonate (1.1 equivalents) to the stirred solution. The addition can be done in one portion.[2]

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 1-4 hours.[2]

-